(2-Methyloxetan-2-yl)methanol

Catalog No.
S676656
CAS No.
61266-71-5
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyloxetan-2-yl)methanol

CAS Number

61266-71-5

Product Name

(2-Methyloxetan-2-yl)methanol

IUPAC Name

(2-methyloxetan-2-yl)methanol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3

InChI Key

SHSBMPDSSWZEPU-UHFFFAOYSA-N

SMILES

CC1(CCO1)CO

Canonical SMILES

CC1(CCO1)CO

Organic Synthesis:

The cyclic ether structure of (2-methyloxetan-2-yl)methanol makes it a potential building block for the synthesis of more complex organic molecules. Its functionality, combining an alcohol group and an oxetane ring, could be valuable in creating diverse chemical structures with specific properties. Research suggests its use in the synthesis of spirocyclic compounds, which possess unique properties and find applications in various fields, including pharmaceuticals and materials science [].

(2-Methyloxetan-2-yl)methanol is a chemical compound with the molecular formula C5_5H10_{10}O2_2 and a molecular weight of 102.13 g/mol. It is classified as an oxetane derivative, characterized by a four-membered cyclic ether structure. The compound features a methanol group attached to the oxetane ring, contributing to its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

The reactivity of (2-Methyloxetan-2-yl)methanol is influenced by its oxetane structure, which can undergo various chemical transformations:

  • Ring-opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of alcohols or other functional groups. This property is useful in synthesizing larger molecules or modifying existing structures .
  • Functionalization: The methanol group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound. This reactivity makes it a valuable intermediate in organic synthesis .
  • Radical Reactions: The compound can also engage in radical reactions, particularly in the presence of suitable initiators, which can lead to the formation of new carbon-carbon bonds .

Research on the biological activity of (2-Methyloxetan-2-yl)methanol is limited but suggests potential applications in pharmacology due to its structural features. Compounds with oxetane rings often exhibit interesting biological properties, including antimicrobial and anticancer activities. The presence of the methanol group may enhance solubility and bioavailability, making it a candidate for further pharmacological studies .

Several methods can be employed to synthesize (2-Methyloxetan-2-yl)methanol:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors through intramolecular etherification. This method allows for the formation of the oxetane ring while introducing the methanol functionality .
  • Ring-opening Strategies: Starting from commercially available oxetanes, ring-opening reactions followed by functionalization can yield (2-Methyloxetan-2-yl)methanol .
  • Chiral Synthesis: Enantiomerically pure forms can be synthesized using chiral catalysts or reagents, which is crucial for applications in pharmaceuticals where stereochemistry plays a significant role .

(2-Methyloxetan-2-yl)methanol has potential applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those required in medicinal chemistry .
  • Pharmaceutical Development: Its unique structure may contribute to the development of new drugs, especially those targeting specific biological pathways .
  • Material Science: The properties of oxetanes make them suitable for use in polymers and other materials with specialized functions .

Several compounds share structural similarities with (2-Methyloxetan-2-yl)methanol. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
(Tetrahydrofuran-2-yl)methanol97-99-40.80Five-membered ring structure
(S)-(Tetrahydrofuran-2-yl)methanol57203-01-70.80Chiral variant with potential enantioselectivity
(cis-Tetrahydrofuran-2,5-diyl)dimethanol2144-40-30.80Contains two tetrahydrofuran units
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol204509-08-00.76Hydroxymethyl group enhances reactivity
(S)-(+)-3-Hydroxytetrahydrofuran86087-23-20.75Hydroxyl group increases solubility

These compounds highlight the uniqueness of (2-Methyloxetan-2-yl)methanol due to its specific oxetane structure combined with a methanol group, which may impart distinct chemical properties and biological activities compared to related compounds .

XLogP3

-0.2

Dates

Modify: 2023-08-15

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